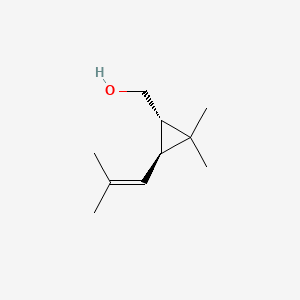

trans-Chrysanthemol

Description

Contextual Significance within Monoterpene Chemistry and Natural Products Research

Trans-Chrysanthemol is a monocyclic monoterpenoid, a class of organic compounds derived from two isoprene (B109036) units. naturalproducts.net Its structure is characterized by a cyclopropane (B1198618) ring, which is relatively uncommon in natural products and contributes to its chemical reactivity and biological importance. This compound is a key intermediate in the biosynthesis of pyrethrins (B594832), a class of natural insecticides produced by plants in the genus Chrysanthemum, particularly Tanacetum cinerariifolium. researchgate.netresearchgate.netfrontiersin.org The study of this compound and its derivatives is, therefore, central to understanding the biosynthesis of these potent and commercially valuable insecticides. oup.com

The biosynthetic pathway begins with the condensation of two molecules of dimethylallyl diphosphate (B83284) (DMAPP) to form trans-chrysanthemyl diphosphate (CDP), a reaction catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS). nih.govresearchgate.net this compound is then formed from the hydrolysis of CDP. nih.govresearchgate.net This alcohol is subsequently oxidized to trans-chrysanthemic acid, a crucial component of pyrethrin esters. nih.govresearchgate.net The elucidation of this pathway has been a significant focus of research, with studies identifying the specific enzymes, such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), responsible for these transformations. researchgate.netnih.gov

The unique cyclopropane structure of this compound has also made it a target for chemical synthesis. Researchers have developed various synthetic routes to obtain this molecule, often as a precursor for the synthesis of pyrethroid insecticides, which are synthetic analogs of the natural pyrethrins. researchgate.netkyoto-u.ac.jp

Academic Trajectory and Research Relevance of this compound

The research interest in this compound has evolved over time, driven by its connection to natural insecticides and its potential applications in metabolic engineering. Early research focused on its isolation from natural sources like Chrysanthemum indicum and the elucidation of its chemical structure. researchgate.netchemsrc.com

More recently, with the advent of molecular biology and genetic engineering, the focus has shifted towards understanding and manipulating its biosynthetic pathway. A significant area of research involves the heterologous expression of genes from the pyrethrin biosynthesis pathway in other organisms. For instance, the gene for chrysanthemyl diphosphate synthase (CDS) has been expressed in plants like tomato (Solanum lycopersicum) and the moss Physcomitrium patens to produce this compound. researchgate.netnih.gov Such studies aim to develop sustainable and cost-effective methods for producing pyrethrins and their precursors.

Furthermore, research has explored the biological activities of this compound itself. Studies have indicated its potential anti-inflammatory properties. chemsrc.comtargetmol.com Additionally, research on transgenic Chrysanthemum morifolium overexpressing chrysanthemol (B1213662) synthase has revealed that the emission of volatile this compound and the accumulation of its glycoside derivative can confer resistance against pests like the cotton aphid (Aphis gossypii). nih.gov This highlights the compound's direct role in plant defense mechanisms.

The ongoing research into this compound underscores its continued relevance in fields ranging from synthetic organic chemistry and plant biochemistry to agricultural science and biotechnology.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H18O | naturalproducts.netchemsrc.com |

| Molecular Weight | 154.25 g/mol | chemsrc.comnih.gov |

| Appearance | Clear yellow liquid | chemsrc.com |

| Density | 0.888 g/mL at 25°C | chemsrc.com |

| Boiling Point | 66-69°C at 0.07 mm Hg | chemsrc.com |

| Flash Point | 185 °F | chemsrc.com |

| Refractive Index | n20/D 1.475 | chemsrc.com |

Chemical Identifiers for this compound

| Identifier Type | Identifier | Source |

|---|---|---|

| IUPAC Name | [(1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol | nih.gov |

| CAS Number | 18383-58-9 | nih.govthegoodscentscompany.com |

| InChI | InChI=1S/C10H18O/c1-7(2)5-8-9(6-11)10(8,3)4/h5,8-9,11H,6H2,1-4H3/t8-,9-/m0/s1 | nih.gov |

| InChIKey | HIPIENNKVJCMAP-IUCAKERBSA-N | nih.gov |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Chrysanthemic acid |

| Pyrethrin |

| Dimethylallyl diphosphate (DMAPP) |

| trans-Chrysanthemyl diphosphate (CDP) |

| Alcohol dehydrogenase (ADH) |

| Aldehyde dehydrogenase (ALDH) |

| Pyrethroid |

| Isoprene |

| Geraniol |

| Linalool |

| Artemisia alcohol |

| β-elemene |

| Chrysanthemyl piperonylate |

| Geranyl diphosphate (GPP) |

| Lavandulyl diphosphate |

| Jasmolone |

| Pyrethrolone |

| Cinerolone |

| Jasmonic acid |

| Parthenolide |

| Alantolactone |

| Pyrethrosin |

| Methylperillate |

| (-)-limonene |

| Perilla alcohol |

| Jasmone |

| 10-carboxychrysanthemic acid |

| Pyrethric acid |

| β-phellandrene |

| β-caryophyllene |

| cis-Chrysanthemol |

| cis-Isochrysanthemol |

| trans-Chrysanthemal (B1236807) |

| Lycopene |

| Nerol (B1678202) |

| α-phellandrene |

| 7-epizingiberene |

| Citral |

| Chrysanthemyl-6‐O‐malonyl‐β‐D‐glucopyranoside |

| Chrysanthemyl alcohol |

Structure

3D Structure

Properties

IUPAC Name |

[(1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)5-8-9(6-11)10(8,3)4/h5,8-9,11H,6H2,1-4H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPIENNKVJCMAP-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1[C@@H](C1(C)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18383-58-9, 76704-87-5 | |

| Record name | Chrysanthemol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018383589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysanthemol, (1S,3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076704875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHRYSANTHEMOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H7RGL82B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHRYSANTHEMOL, (1S,3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5M4WX8TLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Enzymatic Mechanisms of Trans Chrysanthemol

Elucidation of Chrysanthemol (B1213662) Biosynthesis in Natural Systems

The formation of trans-chrysanthemol is a specialized metabolic process occurring within the glandular trichomes of pyrethrum flowers. frontiersin.orgmaxapress.comnih.govnih.gov This pathway involves a series of enzymatic reactions that convert simple isoprenoid precursors into the characteristic cyclopropane (B1198618) structure of chrysanthemol.

Precursor Identification and Isoprenoid Pathway Integration

The biosynthesis of this compound begins with the fundamental building blocks of all terpenes: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govpnas.orgnih.gov These five-carbon units are synthesized in plants through the methylerythritol 4-phosphate (MEP) pathway, which takes place in the plastids. nih.govmdpi.com The key step in the formation of the chrysanthemyl skeleton is the unusual head-to-middle condensation of two DMAPP molecules. frontiersin.orgnih.govpnas.org This reaction leads to the formation of chrysanthemyl diphosphate (CPP), the direct precursor to this compound. frontiersin.orgnih.govpnas.orgnih.govscispace.comresearchgate.netwikipedia.orgnih.gov

Mechanistic Enzymology of Chrysanthemol Synthase Activity

The central enzyme in this compound biosynthesis is chrysanthemyl diphosphate synthase (CDS), which has been shown to possess bifunctional activity and is also referred to as chrysanthemol synthase (CHS). nih.govnih.govresearchgate.netoup.comresearchgate.net This enzyme catalyzes the unique c1′-2-3 cyclopropanation reaction, condensing two molecules of DMAPP to form chrysanthemyl diphosphate (CPP). pnas.orgnih.govresearchgate.net

Interestingly, research has revealed that CDS can also catalyze the subsequent hydrolysis of CPP to yield this compound, particularly under conditions of low DMAPP concentration. frontiersin.orgnih.govnih.govresearchgate.net This dual functionality makes CDS a critical control point in the pathway. The enzyme exhibits Michaelis-Menten kinetics, with a reported Km value for CPP of 196 μM. nih.gov The activity of CDS is magnesium-dependent and shows an optimal pH range of 6.5-8.0. uniprot.org The amino acid sequence of CDS shares a closer resemblance to farnesyl diphosphate synthase, a chain elongation prenyltransferase, than to squalene (B77637) synthase or phytoene (B131915) synthase, which also catalyze similar cyclopropanation reactions. pnas.org

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Chrysanthemyl Diphosphate Synthase / Chrysanthemol Synthase | CDS / CHS | Catalyzes the condensation of two DMAPP molecules and the subsequent hydrolysis of the product. nih.govnih.govresearchgate.netoup.comresearchgate.net | Dimethylallyl Diphosphate (DMAPP), Chrysanthemyl Diphosphate (CPP) | Chrysanthemyl Diphosphate (CPP), this compound |

| Nudix Hydrolase 1 | TcNudix1 | Hydrolyzes chrysanthemyl diphosphate (CPP) to chrysanthemyl monophosphate (CMP). frontiersin.orgnih.gov | Chrysanthemyl Diphosphate (CPP) | Chrysanthemyl Monophosphate (CMP) |

Role of Specific Hydrolases in Diphosphate Removal

While CDS can directly produce this compound, another enzyme, a Nudix hydrolase designated as TcNudix1, plays a significant role in the dephosphorylation of CPP. frontiersin.orgnih.gov This plastid-localized protein specifically hydrolyzes CPP to chrysanthemyl monophosphate (CMP). frontiersin.orgnih.govresearchgate.net The formation of CMP is a critical step, as it is subsequently hydrolyzed to this compound. frontiersin.orgnih.gov The involvement of TcNudix1 suggests an alternative, and potentially parallel, route for this compound formation, highlighting the complexity of metabolic regulation within the pyrethrum trichomes. frontiersin.orgnih.gov

Genetic Basis and Transcriptional Regulation of Biosynthesis

The biosynthesis of this compound is tightly regulated at the genetic level. The genes encoding the key enzymes, including TcCDS and TcNudix1, are highly and specifically expressed in the glandular trichomes of the ovaries of pyrethrum flowers, which are the primary sites of pyrethrin synthesis. frontiersin.orgmaxapress.comnih.gov The expression of these genes is also developmentally regulated, showing increased levels in later stages of flower development. frontiersin.orgnih.gov

Metabolic Interconversions and Downstream Biosynthetic Products

This compound is not an end product but rather a crucial intermediate that feeds into the downstream pathway for the synthesis of the acidic moieties of pyrethrins (B594832). frontiersin.orgmaxapress.comnih.govpnas.orgnih.govresearchgate.netwikipedia.orgnih.govresearchgate.net

Enzymatic Transformations to Chrysanthemal and Chrysanthemic Acid (e.g., Alcohol Dehydrogenase 2 (TcADH2), Aldehyde Dehydrogenase 1 (TcALDH1))

The biosynthesis of trans-chrysanthemic acid from this compound is a two-step oxidation process catalyzed by specific oxidoreductases. oup.com This conversion is a critical part of the pyrethrin biosynthesis pathway in plants like Tanacetum cinerariifolium (pyrethrum). portlandpress.com The pathway involves the sequential action of an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH). researchgate.netnih.gov

Through RNA sequencing and co-expression analysis with known pyrethrin biosynthesis genes in T. cinerariifolium flowers, two specific enzymes have been identified as being responsible for these transformations: Alcohol Dehydrogenase 2 (TcADH2) and Aldehyde Dehydrogenase 1 (TcALDH1). oup.comnih.gov

The first step is the oxidation of the primary alcohol group of this compound to an aldehyde, forming trans-chrysanthemal (B1236807). This reaction is catalyzed by TcADH2. portlandpress.comnih.govuniprot.org In vitro biochemical assays have confirmed that TcADH2 has the highest activity with this compound as a substrate, although it can also act on other monoterpene alcohols like nerol (B1678202) and geraniol, but with lower efficiency. nih.gov The enzyme utilizes NAD⁺ as a cofactor for the oxidation reaction. uniprot.org

The subsequent step is the oxidation of the aldehyde group of trans-chrysanthemal to a carboxylic acid, yielding the final product, trans-chrysanthemic acid. This reaction is catalyzed by TcALDH1. portlandpress.comnih.gov

The functionality of this two-enzyme system has been demonstrated through heterologous expression in other plant species. oup.com For instance, the transient co-expression of the genes for chrysanthemyl diphosphate synthase (TcCDS), TcADH2, and TcALDH1 in Nicotiana benthamiana leaves resulted in the successful production of trans-chrysanthemic acid. oup.comnih.gov Similarly, reconstructing this pathway in tomato (Solanum lycopersicum) fruits by expressing TcCDS along with an ADH and an ALDH from a wild tomato species also led to the synthesis of trans-chrysanthemic acid. nih.govnih.gov

Table 1: Key Enzymes in the Oxidation of this compound

| Enzyme Name | Gene Name | Source Organism | Substrate | Product | Catalytic Activity (kcat) |

|---|---|---|---|---|---|

| Alcohol Dehydrogenase 2 | TcADH2 | Tanacetum cinerariifolium | This compound | trans-Chrysanthemal | 0.75 sec⁻¹ (with this compound) uniprot.org |

Formation of Glycosylated Derivatives in Planta

In plants, terpenoids and their derivatives are often glycosylated, a process where a sugar moiety is attached to the molecule. This modification generally increases water solubility, aids in transport and storage within the cell (typically in the vacuole), and can serve as a detoxification mechanism. nih.gov Both this compound and its downstream product, trans-chrysanthemic acid, have been observed to undergo glycosylation in planta, particularly when their biosynthetic pathways are introduced into heterologous host plants. biorxiv.org

When the gene for chrysanthemol synthase (TcCHS) from pyrethrum was over-expressed in chrysanthemum (Chrysanthemum morifolium), it resulted in not only the emission of volatile this compound but also the accumulation of a non-volatile glycosylated derivative. nih.gov Through detailed analysis including NMR, this compound was identified as chrysanthemyl-6-O-malonyl-β-D-glucopyranoside . nih.gov The accumulation of this malonylated glycoside was significant, reaching a concentration of approximately 434 μg/g fresh weight in the leaves of the transgenic chrysanthemum. nih.gov This suggests that endogenous glycosyltransferases and malonyltransferases in the host plant can recognize and modify the newly produced this compound. nih.gov

Glycosylation is not limited to the alcohol precursor. When the entire pathway to trans-chrysanthemic acid was engineered into heterologous systems, a substantial portion of the final acid product was also found in a glycosylated state. In studies where TcCDS, TcADH2, and TcALDH1 were co-expressed in Nicotiana benthamiana, a majority (58%) of the produced trans-chrysanthemic acid was glycosylated or otherwise modified. nih.govoup.com A similar outcome was noted in transgenic tomato fruits engineered to produce trans-chrysanthemic acid, where it was found that 62% of the acid was further converted into glycosylated forms. nih.govnih.gov This indicates that the host plant's metabolic machinery readily conjugates the monoterpene acid, likely as a means of sequestration or detoxification. nih.gov

Table 2: Identified Glycosylated Derivatives of the this compound Pathway

| Original Compound | Glycosylated Derivative | Plant Species (Host) | Reference |

|---|---|---|---|

| This compound | Chrysanthemyl-6-O-malonyl-β-D-glucopyranoside | Chrysanthemum morifolium | nih.gov |

| trans-Chrysanthemic Acid | Unspecified glycosides | Nicotiana benthamiana | nih.govoup.com |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| trans-Chrysanthemal |

| trans-Chrysanthemic Acid |

| Chrysanthemyl diphosphate (CDP) |

| Chrysanthemyl-6-O-malonyl-β-D-glucopyranoside |

| Geraniol |

| Nerol |

| NAD⁺ (Nicotinamide adenine (B156593) dinucleotide) |

Chemical Synthesis Methodologies of Trans Chrysanthemol

Strategies for Stereoselective Total Synthesis

Stereoselective total synthesis aims to produce a specific stereoisomer of a molecule. For trans-chrysanthemol, this is crucial as different isomers can have varying biological activities.

Chiral Pool Approaches (e.g., from R-(+)-carvone)

Chiral pool synthesis utilizes readily available chiral molecules as starting materials to synthesize other chiral compounds. univie.ac.atnih.gov R-(+)-carvone, a monoterpene found in spearmint oil, is a common starting material in this approach due to its inherent chirality and functional groups that can be chemically modified. nih.govscripps.edu

Table 1: Key Steps in the Chiral Pool Synthesis of this compound from R-(+)-carvone

| Step | Starting Material | Key Intermediate | Final Product | Overall Yield | Reference |

|---|---|---|---|---|---|

| 1-10 | R-(+)-carvone | α-eudesmol | This compound | 2.4% | tandfonline.comresearchgate.net |

Approaches Involving Cyclopropane (B1198618) Ring Formation

A defining structural feature of this compound is its cyclopropane ring. wikipedia.org Several synthetic strategies focus on the efficient and stereoselective construction of this three-membered ring. These methods often involve the reaction of an alkene with a carbene or carbenoid reagent. wikipedia.org

One approach involves the reduction of trans-chrysanthemic acid to this compound. kyoto-u.ac.jp Although some reports initially suggested this reduction was not feasible, subsequent work demonstrated its success depends on the reaction conditions and the quantity of the reducing agent used. kyoto-u.ac.jp The synthesis of divinylcyclopropane analogs has also been achieved starting from both cis- and trans-chrysanthemic acids, highlighting the versatility of this precursor for creating the cyclopropane core. kyoto-u.ac.jp

Another method involves the intramolecular cyclization of appropriately substituted haloalkanes. wikipedia.org By treating a molecule with a leaving group (like a halide) and a suitably positioned carbanion-generating group with a strong base, an intramolecular nucleophilic substitution can occur, forming the cyclopropane ring. wikipedia.org

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by breaking down the target molecule into simpler, commercially available starting materials. For this compound, a key disconnection involves breaking the bonds of the cyclopropane ring. This can lead to precursors like unsaturated diols, which have been postulated as intermediates in the biosynthesis of chrysanthemyl alcohol through homoallylic participation. rsc.org

Another retrosynthetic strategy involves disconnecting the molecule at the alcohol functionality, leading back to trans-chrysanthemic acid or its derivatives. kyoto-u.ac.jp This is a common approach, as the acid is a well-established precursor. The conversion of trans-chrysanthemic acid to this compound can be achieved through reduction. kyoto-u.ac.jp

Development of Novel Synthetic Routes and Improved Yields

Research continues to explore new and more efficient routes to synthesize this compound. One study describes a novel synthesis of dictyopterene A and related compounds, which also provides a facile procedure for obtaining this compound from trans-chrysanthemic acid with a higher yield. kyoto-u.ac.jp This method emphasizes the importance of reaction conditions, particularly the amount of reagent used, for successful reduction. kyoto-u.ac.jp

In the biosynthesis of pyrethrins (B594832), the enzyme chrysanthemyl diphosphate (B83284) synthase (CDS) converts dimethylallyl diphosphate (DMAPP) into trans-chrysanthemyl diphosphate (CDP). nih.govfrontiersin.org This intermediate is then converted to this compound. nih.gov This biological pathway has inspired the development of biocatalytic and metabolic engineering approaches. For instance, expressing the CDS gene in plants like tomato and Nicotiana benthamiana has resulted in the production of this compound. nih.govnih.govnih.govnih.gov Further co-expression with other enzymes, such as oxidoreductases, can enhance the production of downstream products like trans-chrysanthemic acid. nih.govnih.gov

Challenges in the Enantioselective Synthesis of this compound

The primary challenge in the synthesis of this compound is achieving high enantioselectivity. numberanalytics.comfrontiersin.org This means producing one enantiomer (a non-superimposable mirror image) in much greater amounts than the other. The correct stereochemistry is often essential for the desired biological activity, as seen in the use of chrysanthemol-based pheromones for insect control. nih.gov

Commercially available chrysanthemol (B1213662) is often a mixture of isomers, which can reduce the effectiveness of products derived from it. nih.gov While chiral pool approaches starting from molecules like R-(+)-carvone offer a degree of stereochemical control, developing catalytic asymmetric methods that can generate the desired enantiomer with high selectivity from achiral precursors remains a significant goal. rsc.orgbeilstein-journals.orgscienceopen.com These methods often rely on the development of new chiral catalysts and reaction conditions that can effectively control the stereochemical outcome of the reaction. numberanalytics.comfrontiersin.org

Chemical Transformations and Derivatization Studies of Trans Chrysanthemol

Reactivity Profiles and Reaction Mechanisms

The reactivity of trans-chrysanthemol is dominated by the chemical behavior of its hydroxyl group and the adjacent cyclopropane (B1198618) ring. This allows for targeted modifications, including oxidation, reduction, and esterification, to produce a diverse array of derivatives.

The oxidation of this compound is a critical pathway, both biochemically and synthetically, as it leads to the formation of trans-chrysanthemic acid, the acidic moiety of Type I pyrethrins (B594832). researchgate.netnih.gov This transformation proceeds via a two-step oxidation mechanism, with trans-chrysanthemal (B1236807) as a key intermediate. researchgate.netresearchgate.net

In the pyrethrum plant, Tanacetum cinerariifolium, this process is catalyzed by specific enzymes. portlandpress.com this compound is first oxidized to trans-chrysanthemal by an alcohol dehydrogenase (ADH), specifically an enzyme identified as TcADH2. portlandpress.comebi.ac.ukoup.com Subsequently, trans-chrysanthemal is converted to trans-chrysanthemic acid by an aldehyde dehydrogenase (ALDH), namely TcALDH1. portlandpress.comebi.ac.ukoup.com This enzymatic pathway has been successfully reconstructed in heterologous plant systems, such as tomato (Solanum lycopersicum) and Nicotiana benthamiana, for the biotechnological production of chrysanthemic acid. nih.govoup.comnih.gov

From a chemical synthesis perspective, the oxidation can also be achieved using laboratory reagents. For instance, chromium trioxide in pyridine (B92270) has been successfully used to oxidize this compound to chrysanthemic acid, demonstrating a viable chemical route that maintains the integrity of the sensitive cyclopropane structure. core.ac.uk

Table 1: Key Oxidation Reactions of this compound

| Starting Material | Product(s) | Reagents/Enzymes | Reaction Type |

|---|---|---|---|

| This compound | trans-Chrysanthemal | Alcohol Dehydrogenase (TcADH2) | Enzymatic Oxidation |

| trans-Chrysanthemal | trans-Chrysanthemic Acid | Aldehyde Dehydrogenase (TcALDH1) | Enzymatic Oxidation |

This compound can be readily synthesized through the reduction of trans-chrysanthemic acid or its corresponding esters. This reductive transformation is a fundamental reaction in synthetic organic chemistry and is often employed to obtain the alcohol from the more abundant acid. The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). kyoto-u.ac.jptandfonline.comtandfonline.com

This method has been utilized to prepare (±)-trans-chrysanthemol from methyl (±)-trans-chrysanthemate in high yields. tandfonline.com The reaction successfully reduces the carboxyl group to a primary alcohol without affecting the double bond in the isobutenyl side chain or the cyclopropane ring. tandfonline.com This process is also a key step in semi-synthetic approaches, where naturally occurring pyrethrins (esters of chrysanthemic acid) are first isolated and then reduced with LiAlH₄ to yield optically pure (1R,3R)-trans-chrysanthemol, which serves as a chiral building block for other complex molecules like insect pheromones. researchgate.net

Table 2: Reduction of trans-Chrysanthemic Acid Derivatives

| Starting Material | Product | Reagent | Reaction Type |

|---|---|---|---|

| trans-Chrysanthemic Acid | This compound | Lithium Aluminum Hydride (LiAlH₄) | Reduction |

| Methyl trans-chrysanthemate | This compound | Lithium Aluminum Hydride (LiAlH₄) | Reduction |

The primary hydroxyl group of this compound is amenable to esterification, a reaction that is crucial for the synthesis of various biologically active compounds. oup.com This reaction involves treating this compound with a carboxylic acid or, more commonly, a more reactive acid derivative like an acid chloride, to form an ester. rsc.org This strategy is widely used in the synthesis of insect pheromones. For example, the sex pheromone of the citrophilus mealybug, (1R,3R)-chrysanthemyl (R)-2-acetoxy-3-methylbutanoate, is prepared by esterifying (1R,3R)-trans-chrysanthemol with the appropriate acid chloride. researchgate.netrsc.org

In addition to synthetic esters, biological systems can produce other derivatives. When the biosynthetic pathway for this compound is engineered into host plants like Nicotiana benthamiana or Chrysanthemum × morifolium, the resulting alcohol can be further modified by endogenous enzymes. researchgate.net These modifications include glycosylation, leading to the formation of compounds such as chrysanthemyl-6-O-malonyl-β-D-glucopyranoside, and acetylation, which produces chrysanthemyl acetate. nih.govresearchgate.net

Table 3: Examples of this compound Derivatives

| Derivative | Precursors | Type of Linkage | Context |

|---|---|---|---|

| (1R,3R)-Chrysanthemyl (R)-2-acetoxy-3-methylbutanoate | (1R,3R)-trans-Chrysanthemol + (R)-2-acetoxy-3-methylbutyryl chloride | Ester | Synthesis of Insect Pheromone researchgate.netrsc.org |

| Chrysanthemyl-6-O-malonyl-β-D-glucopyranoside | This compound + Malonyl-glucose | Glycosidic | Metabolic Engineering in Plants researchgate.net |

Reduction Reactions (e.g., from Chrysanthemic Acid Derivatives)

Synthesis of Analogs and Structurally Modified Derivatives for Research

The chemical scaffold of this compound provides a foundation for creating structurally diverse analogs. These modifications are pursued to investigate structure-activity relationships and to develop new compounds with tailored properties.

The hydroxyl group is the most frequent site for modification. As detailed previously (Section 4.1.1 and 4.1.3), this functional group can be oxidized to an aldehyde or a carboxylic acid, or it can be esterified with a wide range of acids. core.ac.uk These transformations allow for the introduction of different functional groups and the modulation of the molecule's polarity, size, and chemical properties. Esterification with various acid chlorides, for instance, allows for the systematic exploration of how changes in the ester moiety affect biological activity, a key strategy in the development of synthetic pyrethroids and pheromones. rsc.orgrsc.org

Modifications to the carbon skeleton of this compound, particularly the isobutenyl side chain, allow for the creation of more profound structural analogs. A powerful method to achieve this is through the Wittig reaction, which converts carbonyl compounds into alkenes. kyoto-u.ac.jp

This approach first requires the oxidation of this compound to its corresponding aldehyde, trans-chrysanthemal (see Section 4.1.1). The resulting aldehyde can then be reacted with various phosphorus ylides (Wittig reagents) to extend or alter the side chain. For example, the reaction of trans-chrysanthemal with methylene-triphenylphosphorane introduces a terminal vinyl group, yielding trans-3,3-dimethyl-2-vinyl-isobutenylcyclopropane. kyoto-u.ac.jp Similarly, using a different ylide, such as n-pentylidenetriphenylphosphorane, results in the formation of trans-3,3-dimethyl-2-(trans-1'-hexenyl)-isobutenylcyclopropane. kyoto-u.ac.jp This methodology provides a versatile route to a wide range of analogs with modified isoprenoid skeletons for research purposes.

Modification of the Hydroxyl Functionality

This compound as a Chiral Building Block in Organic Synthesis

The inherent chirality and densely functionalized cyclopropane ring of this compound make it a valuable and versatile chiral building block in the field of organic synthesis. Its well-defined stereochemistry provides a strategic starting point for the enantioselective synthesis of complex molecules, including natural products and novel organic scaffolds. The reactivity of its primary alcohol and the isobutenyl side chain allows for a wide range of chemical modifications, enabling chemists to introduce new functionalities and construct intricate molecular architectures with a high degree of stereocontrol.

Application in Natural Product Synthesis (e.g., Pyrethroid Pheromones)

This compound and its derivatives are key precursors in the synthesis of various natural products, most notably insect pheromones. rsc.orgrsc.org The specific stereochemistry of these pheromones is often crucial for their biological activity, making enantiomerically pure starting materials like this compound highly desirable. nih.gov

Several mealybug species, for instance, utilize pheromones that are esters of chrysanthemol (B1213662). rsc.orgrsc.org The synthesis of these pheromones often involves the esterification of this compound with a specific carboxylic acid. For example, the mating pheromone of Pseudococcus calceolariae has been identified as an ester of this compound. nih.gov The synthesis of the correct stereoisomer of these pheromones is readily achieved by starting with the corresponding enantiomer of this compound. rsc.org

The table below provides examples of pyrethroid pheromones derived from this compound.

| Pheromone Name | Insect Species | Chemical Structure of Pheromone |

| Mating Pheromone | Pseudococcus calceolariae | trans-(1R,3R)-chrysanthemyl (R)-2-acetoxy-3-methylbutanoate |

| Mating Pheromone | Ferrisia virgata | Ester of this compound nih.gov |

| Mating Pheromone | Phenacoccus madeirensis | Ester of this compound nih.gov |

The biosynthesis of pyrethrins, a class of natural insecticides, also proceeds through this compound. researchgate.netmaxapress.com In the plant Tanacetum cinerariifolium, this compound is oxidized to trans-chrysanthemic acid, a key component of pyrethrins. researchgate.netbiorxiv.orgoup.com This natural pathway highlights the significance of this compound as a precursor to biologically active compounds.

Utility in the Construction of Complex Organic Scaffolds

Beyond its application in pheromone synthesis, this compound serves as a versatile starting material for the construction of more complex and diverse organic scaffolds. The unique combination of a cyclopropane ring, a primary alcohol, and a trisubstituted double bond provides multiple reaction sites for elaboration.

The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a variety of subsequent transformations. For example, the aldehyde can undergo Wittig-type reactions to extend the carbon chain. kyoto-u.ac.jp The alcohol itself can be converted into a leaving group for substitution reactions or used in esterification and etherification reactions.

The isobutenyl side chain can be subjected to various transformations, such as oxidation, reduction, or addition reactions, to introduce further complexity. For instance, ozonolysis of the double bond can yield a ketone and an aldehyde, which can be further functionalized. tandfonline.com

The cyclopropane ring itself, while generally stable, can participate in ring-opening reactions under specific conditions, leading to the formation of acyclic or larger ring systems. This provides a pathway to a diverse range of molecular architectures that would be challenging to access through other synthetic routes. The inherent strain of the three-membered ring can be harnessed to drive these transformations.

Recent advancements in catalysis have further expanded the synthetic utility of this compound and related vinylcyclopropanes. For example, nickel-catalyzed ring-contraction reactions of related systems have been developed to afford highly functionalized cyclopropanes. acs.org Such methods demonstrate the potential for developing novel transformations that leverage the unique reactivity of the cyclopropane motif present in this compound.

The strategic application of these transformations allows for the construction of intricate molecular frameworks, making this compound a valuable tool for medicinal chemistry and materials science, where the synthesis of novel and complex organic molecules is of paramount importance.

Advanced Analytical Methodologies for Trans Chrysanthemol Research Applications

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are fundamental for separating trans-Chrysanthemol from complex mixtures and for assessing its stereoisomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com Its high sensitivity and the ability to provide structural information through mass fragmentation patterns make it invaluable for identifying and quantifying this compound in various matrices. thermofisher.com

In metabolic engineering research, GC-MS is employed to trace the biosynthesis of this compound and its derivatives. For instance, in studies involving transgenic Chrysanthemum morifolium overexpressing the this compound synthase (CHS) gene, GC-MS analysis of the volatile emissions identified a significant new peak corresponding to this compound. nih.gov The identity of the compound was confirmed by matching its retention time and mass spectrum with an authentic standard. nih.gov This technique allows for the quantification of the emitted volatile, providing insights into the efficiency of the engineered metabolic pathway. nih.gov

Furthermore, GC-MS is utilized to analyze the metabolic profile of plants engineered to produce this compound. In Nicotiana benthamiana leaves transiently expressing chrysanthemyl diphosphate (B83284) synthase (TcCDS), GC-MS analysis identified the production of this compound and other related monoterpenes. oup.comnih.gov The quantification of these compounds is often achieved by normalizing the peak areas to an internal standard. oup.com

Table 1: GC-MS Quantification of this compound Emission in Transgenic Chrysanthemum

| Transgenic Line | This compound Emission (ng/h/g fresh weight) | Fold Increase vs. Wild Type |

| CHS3 | 7.84 | 7515-fold |

| CHS11 | 6.75 | 8868-fold |

Data sourced from studies on Chrysanthemum morifolium overexpressing the TcCHS gene. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile derivatives of this compound and for the determination of enantiomeric excess. Chiral HPLC, in particular, is essential for separating the different stereoisomers of this compound and its derivatives, which is crucial as biological activity is often stereospecific. uma.es

For example, lipase-catalyzed acylation is a method used for the resolution of racemic this compound, and the enantiomeric excess of the resulting products can be determined using chiral HPLC. rsc.org This technique is also applied in the analysis of synthetic pheromones derived from this compound, where the correct stereochemistry is vital for their biological function. nih.gov In addition to chiral separations, reversed-phase HPLC is used to separate and quantify the six active esters of pyrethrins (B594832), which are derived from chrysanthemic acid, in pyrethrum extracts. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Metabolite Tracing

Spectroscopic and Spectrometric Approaches for Structural Elucidation of Research Intermediates and Products

Spectroscopic and spectrometric techniques are indispensable for the definitive structural identification of novel compounds and intermediates that arise in this compound research.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of complex molecules, including glycosylated derivatives of this compound. core.ac.uknih.gov In studies of transgenic chrysanthemum expressing the chrysanthemol (B1213662) synthase gene, a non-volatile derivative of this compound was detected. nih.gov To identify this compound, it was purified using preparative LC-MS and subjected to NMR analysis. researchgate.net

Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, the structure was identified as trans-chrysanthemyl-6-O-malonyl-β-D-glucopyranoside. nih.govresearchgate.net The HMBC (Heteronuclear Multiple Bond Correlation) spectrum was particularly crucial in establishing the linkage between the chrysanthemol moiety and the malonyl-glucoside group. core.ac.uk This detailed structural information is vital for understanding the metabolic fate of this compound in planta.

Mass Spectrometry (MS), often coupled with chromatographic techniques like GC-MS and LC-MS, plays a central role in mechanistic and metabolic studies involving this compound. nih.govresearchgate.net It is used to identify and quantify metabolites, providing insights into biosynthetic pathways and the effects of genetic modifications. uma.escore.ac.ukmdpi.com

In the investigation of the pyrethrin biosynthesis pathway in Tanacetum cinerariifolium, LC-MS analysis was used to monitor the disappearance of non-volatile trans-chrysanthemic acid conjugates during enzymatic assays. oup.com Furthermore, untargeted metabolomics using LC-MS can reveal significant changes in the metabolic profile of plants engineered to produce this compound, identifying not only the target compound but also other affected metabolites. nih.gov In studies involving transgenic tobacco plants, GC-MS was used to measure volatile compounds, while LC-MS was employed to analyze non-volatile conjugates of trans-chrysanthemic acid. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycoside Structural Identification

Applications in Enzymatic Assay Validation and Metabolite Profiling

The analytical techniques described above are frequently applied in the validation of enzymatic assays and for comprehensive metabolite profiling in this compound-related research.

Enzymatic assays are crucial for characterizing the function of enzymes involved in the biosynthesis of pyrethrins from this compound. nih.govnih.gov For example, to characterize the enzymes TcADH2 and TcALDH1, which are responsible for the oxidation of this compound to trans-chrysanthemic acid, in vitro biochemical assays were performed. oup.comnih.gov In these assays, this compound, which is not commercially available, was produced using recombinant TcCDS and then used as a substrate. oup.com The reaction products were analyzed by GC-MS to confirm the enzymatic conversion of this compound to trans-chrysanthemal (B1236807) and subsequently to trans-chrysanthemic acid. oup.comnih.gov

Metabolite profiling in transgenic plants provides a broader understanding of the metabolic consequences of introducing a new biosynthetic pathway. nih.gov In chrysanthemum plants overexpressing the this compound synthase gene, both volatile and non-volatile metabolites were analyzed. nih.govresearchgate.net GC-MS was used for the volatile profile, which revealed the emission of this compound. nih.gov Untargeted metabolomics via LC-MS was used for the non-volatile profile, leading to the discovery and identification of trans-chrysanthemyl-6-O-malonyl-β-D-glucopyranoside through subsequent NMR analysis. nih.govresearchgate.net This comprehensive profiling demonstrates how the introduction of a single gene can lead to the production of both volatile and non-volatile novel compounds. nih.gov

Biological and Biochemical Significance in Non Human Systems

Role in Plant Metabolism and Ecological Interactions

Trans-Chrysanthemol is a pivotal early intermediate in the biosynthesis of pyrethrins (B594832), a class of potent natural insecticides produced by the pyrethrum daisy, Tanacetum cinerariifolium. nih.govfrontiersin.org The formation of the pyrethrin molecule involves the esterification of a monoterpenoid acid moiety with one of three alcohol moieties (pyrethrolone, cinerolone, and jasmolone). nih.govmaxapress.com this compound is the direct precursor to this critical acid component. portlandpress.com

The biosynthetic pathway begins in the plastids, where the methylerythritol-4-phosphate (MEP) pathway provides the universal terpene precursor, dimethylallyl diphosphate (B83284) (DMAPP). nih.govnih.gov The first committed step in the formation of the acid moiety is catalyzed by the enzyme chrysanthemyl diphosphate synthase (TcCDS), also known as chrysanthemol (B1213662) synthase (CHS). nih.govnih.gov This enzyme condenses two molecules of DMAPP in an "irregular" head-to-middle fashion to produce chrysanthemyl diphosphate (CPP). nih.gov TcCDS is considered a bifunctional enzyme, as it can also directly produce this compound from DMAPP, particularly at low substrate concentrations. nih.govfrontiersin.org

However, the primary route involves the hydrolysis of the intermediate CPP. frontiersin.org A Nudix family hydrolase, TcNudix1, which is specifically expressed in the trichomes of the plant's ovaries where pyrethrins are synthesized, hydrolyzes CPP to chrysanthemyl monophosphate (CMP). nih.govfrontiersin.org An as-yet-unidentified phosphatase then completes the conversion to free (1R,3R)-trans-chrysanthemol. portlandpress.com

Once formed, this compound undergoes a two-step oxidation to become the acid moiety required for pyrethrin synthesis. portlandpress.com

T. cinerariifolium alcohol dehydrogenase 2 (TcADH2) oxidizes this compound to its corresponding aldehyde, trans-chrysanthemal (B1236807). nih.govportlandpress.com

T. cinerariifolium aldehyde dehydrogenase 1 (TcALDH1) then oxidizes trans-chrysanthemal to form (1R,3R)-chrysanthemic acid. nih.govportlandpress.com

This chrysanthemic acid can then be esterified with one of the rethrolone alcohols by a GDSL lipase-like protein (GLIP) to form Class I pyrethrins (Pyrethrin I, Cinerin I, and Jasmolin I). nih.govmaxapress.com Alternatively, the chrysanthemic acid can undergo further enzymatic modifications, including hydroxylation and methylation, to form pyrethric acid, the precursor for Class II pyrethrins. nih.govnih.gov

Table 1: Key Enzymes in the Biosynthesis of Chrysanthemic Acid from this compound

| Enzyme | Abbreviation | Function | Precursor | Product |

| Chrysanthemyl Diphosphate Synthase / Chrysanthemol Synthase | TcCDS / TcCHS | Condenses two DMAPP molecules and can also directly produce chrysanthemol. nih.govnih.govfrontiersin.org | Dimethylallyl diphosphate (DMAPP) | Chrysanthemyl diphosphate (CPP) / this compound |

| Nudix Hydrolase 1 | TcNudix1 | Hydrolyzes CPP to its monophosphate form in the primary pathway. nih.govfrontiersin.org | Chrysanthemyl diphosphate (CPP) | Chrysanthemyl monophosphate (CMP) |

| Alcohol Dehydrogenase 2 | TcADH2 | Oxidizes the alcohol group of this compound. nih.govportlandpress.com | This compound | trans-Chrysanthemal |

| Aldehyde Dehydrogenase 1 | TcALDH1 | Oxidizes the aldehyde group of trans-chrysanthemal. nih.govportlandpress.com | trans-Chrysanthemal | Chrysanthemic Acid |

This compound itself, not just its pyrethrin derivatives, plays a direct and significant role in plant defense, particularly against sap-sucking insects like aphids. uky.edunih.gov Research has demonstrated that the introduction of the this compound synthase (TcCHS) gene from T. cinerariifolium into other plants, such as chrysanthemum (Chrysanthemum morifolium), can induce a potent, dual-defense system against the cotton aphid (Aphis gossypii). uky.edunih.govresearchgate.net

This dual-defense mechanism operates through both volatile and non-volatile actions:

Volatile Repellence : Transgenic chrysanthemum plants were found to emit volatile this compound at a rate of approximately 47 pmol/h/gFW. uky.eduresearchgate.net This emission acts as an olfactory repellent, discouraging aphids from settling on the plant. nih.govmdpi.com

Non-Volatile Deterrence : The plants also accumulate a non-volatile glycoside derivative of the compound, identified as chrysanthemyl-6-O-malonyl-β-D-glucopyranoside, at concentrations around 1.1 mM. uky.eduresearchgate.net This glycoside, stored within the plant's cells, acts as a feeding deterrent. mdpi.com When aphids probe the plant tissues and ingest the cell contents, the presence of this compound discourages further feeding. mdpi.comresearchgate.net

Electropenetrogram (EPG) studies, which monitor aphid feeding behavior, revealed that the presence of these compounds significantly disturbs aphid probing activities. uky.edunih.gov Performance assays confirmed this defensive benefit, showing that transgenic plants expressing TcCHS significantly reduced aphid reproduction. uky.edunih.gov Furthermore, in open-field trials, the development of aphid populations was severely impaired on these modified plants, demonstrating the robustness of this defense trait. uky.edunih.gov This evidence establishes that this compound provides a dual-action defense, combining repellence by its odor with deterrence upon ingestion of its glycoside form. uky.eduresearchgate.net

Table 2: Bioactivity of this compound and its Glycoside Against Cotton Aphids (Aphis gossypii)

| Compound Form | Mode of Action | Effect on Aphids | Reference |

| Volatile this compound | Olfactory Repellent | Discourages settling on the plant. | nih.govmdpi.com |

| Chrysanthemyl-6-O-malonyl-β-D-glucopyranoside | Non-Volatile Deterrent | Disturbs probing and feeding upon ingestion. uky.edunih.gov | mdpi.comresearchgate.net |

This compound is a terpenoid, a major class of compounds that constitute the volatile organic compound (VOC) profiles of many plants. gerstelus.com These VOCs are crucial for inter-organismal communication, mediating interactions between plants and other organisms, including herbivores and beneficial insects. gerstelus.comfrontiersin.org

The emission of this compound directly alters a plant's chemical signature, making it detectable to insects. nih.gov As established in studies with transgenic chrysanthemums, the introduction of this compound into the plant's VOC profile serves as a repellent signal to cotton aphids, effectively disrupting the host-selection process. uky.edunih.govresearchgate.net This demonstrates its role in plant-herbivore communication, where the plant releases a specific chemical cue to ward off attack.

Involvement in Plant Defense Mechanisms Against Herbivores (e.g., Aphids)

Interaction with Non-Human Biological Systems

Microorganisms are capable of performing a wide array of biotransformations on chemical compounds, and this compound is no exception. Fungi from the genus Aspergillus have been specifically studied for their ability to metabolize chrysanthemol stereoisomers. asm.org Research has shown that species of Aspergillus can perform both diastereo- and enantioselective oxidation of a mixture of racemic cis/trans-chrysanthemols. asm.org

This microbial process effectively transforms the alcohol group of chrysanthemol into a carboxylic acid, yielding the corresponding stereoisomeric chrysanthemic acids. asm.org This biotransformation is significant because it mirrors the oxidation steps that occur in T. cinerariifolium (catalyzed by TcADH2 and TcALDH1) to produce the acid moiety of pyrethrins. The ability of Aspergillus and other fungi to metabolize complex hydrocarbons and related molecules is well-documented, driven by a range of extracellular enzymes. asianjournalofmycology.orgnih.gov This capability highlights a potential biotechnological application for these microorganisms in producing valuable chemical precursors like chrysanthemic acid from chrysanthemol.

While this compound itself has repellent and deterrent properties, its ultimate significance in insect toxicology lies in its role as the precursor to pyrethrins. nih.gov Pyrethrins exert their potent insecticidal effect by targeting the nervous systems of insects. mdpi.com The primary molecular target is the voltage-gated sodium channels in nerve cell membranes. portlandpress.commaxapress.com

Pyrethrins bind to these channels and modify their function, preventing them from closing normally after activation. maxapress.com This disruption leads to a prolonged influx of sodium ions, causing repetitive and uncontrolled nerve impulses, which results in paralysis (known as "knockdown") and eventual death of the insect. mdpi.com The six different ester compounds that comprise natural pyrethrins all contribute to this effect, with pyrethrin II being noted as particularly potent in inhibiting the fast inactivation of these channels. maxapress.com

In addition to their neurotoxic action on sodium channels, recent studies suggest that pyrethrins also interact with other insect receptors. They have been shown to act on certain odorant receptors (ORs) located in the insect's sensilla. portlandpress.com The interaction with these ORs contributes to the repellent activity of pyrethrins, maximizing their defensive utility by deterring insects even before direct contact and toxic exposure. portlandpress.com The structural foundation provided by the this compound-derived chrysanthemic acid is essential for the precise molecular fit and interaction with these insect receptor targets.

Enzymatic Biotransformations by Microorganisms (e.g., Aspergillus spp.)

Mechanistic Insights into Biological Activity (Non-Pharmacological)

The biological and biochemical significance of this compound in non-human systems is primarily understood through its role as a key intermediate in the biosynthesis of pyrethrins, a class of natural insecticides produced by the pyrethrum daisy, Tanacetum cinerariifolium. scispace.com Mechanistic studies have focused on the enzymatic transformations it undergoes and its effects within cellular systems, particularly those of plants and microbes.

In Vitro Biochemical Assays on Enzyme Systems

In vitro studies have been crucial in elucidating the enzymatic pathways involving this compound. These assays have successfully identified and characterized the enzymes responsible for both its synthesis and its subsequent conversion into other molecules.

The primary enzyme responsible for the formation of the this compound precursor is chrysanthemyl diphosphate synthase (CDS). nih.gov This enzyme catalyzes the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP). pnas.org Further research has revealed that CDS can act as a bifunctional enzyme. nih.govresearchgate.net Under lower substrate conditions, specifically when the concentration of DMAPP is below 300 μM, CDS not only forms CPP but also catalyzes the subsequent hydrolysis of the diphosphate group to yield free this compound. frontiersin.org The enzymatic hydrolysis of CPP to this compound follows Michaelis-Menten kinetics, with a reported Km value of 196 μM for CPP. researchgate.net

In addition to CDS, other enzymes have been shown to produce this compound. A Nudix hydrolase, TcNudix1, isolated from T. cinerariifolium, has demonstrated the ability to hydrolyze CPP to this compound in vitro. frontiersin.org

Once formed, this compound serves as a substrate for a two-step oxidation pathway to produce trans-chrysanthemic acid, the acidic moiety of type I pyrethrins. researchgate.netoup.com In vitro biochemical assays have identified two specific oxidoreductases from T. cinerariifolium that catalyze these sequential reactions. scispace.comoup.com The first step is the oxidation of this compound to trans-chrysanthemal. This reaction is catalyzed by an alcohol dehydrogenase, specifically TcADH2. scispace.comoup.com Subsequently, trans-chrysanthemal is converted to trans-chrysanthemic acid by an aldehyde dehydrogenase, TcALDH1. scispace.comoup.com The functionality of these enzymes has been confirmed through in vitro assays where the recombinant enzymes successfully converted their respective substrates. oup.com

| Enzyme | Substrate | Product | Organism of Origin | Key Findings | Reference(s) |

| Chrysanthemyl Diphosphate Synthase (CDS) | Chrysanthemyl Diphosphate (CPP) | This compound | Tanacetum cinerariifolium | Bifunctional enzyme; catalyzes hydrolysis of CPP to this compound, especially at low DMAPP concentrations. Km = 196 μM. | nih.gov, frontiersin.org, researchgate.net |

| TcNudix1 (Nudix Hydrolase) | Chrysanthemyl Diphosphate (CPP) | This compound | Tanacetum cinerariifolium | Hydrolyzes CPP to release this compound. | frontiersin.org |

| TcADH2 (Alcohol Dehydrogenase) | This compound | trans-Chrysanthemal | Tanacetum cinerariifolium | Catalyzes the first oxidation step in the conversion to trans-chrysanthemic acid. | scispace.com, oup.com |

| TcALDH1 (Aldehyde Dehydrogenase) | trans-Chrysanthemal | trans-Chrysanthemic Acid | Tanacetum cinerariifolium | Catalyzes the second oxidation step in the pathway. | scispace.com, oup.com |

Studies on Cellular Models (e.g., Microbial or Plant Cell Cultures)

The biological activity and metabolic fate of this compound have been investigated in various cellular models, including microbes and engineered plant tissues. These studies provide insight into how different cell systems process this monoterpene alcohol.

Microbial systems have been shown to perform stereoselective transformations of chrysanthemol isomers. In studies using fungal cultures, several Aspergillus species were capable of oxidizing a racemic mixture of cis- and trans-chrysanthemols into their corresponding chrysanthemic acids. nih.gov Notably, these microorganisms exhibited diastereoselectivity, preferentially oxidizing the trans-isomers before the cis-isomers. nih.gov For instance, Aspergillus ochraceus ATCC 18500 and Aspergillus flavipes ATCC 1030 demonstrated this time-dependent oxidation, converting (+)-trans-chrysanthemol to (+)-trans-chrysanthemic acid. nih.gov

Plant cell models, particularly through metabolic engineering, have further illuminated the role of this compound. Scientists have successfully engineered the production of this compound and its derivatives in heterologous plant systems by introducing the relevant biosynthetic genes.

Tobacco (Nicotiana benthamiana and other species): Transient expression of the T. cinerariifolium CDS gene in N. benthamiana leaves resulted in the production of trans-chrysanthemic acid, indicating that the endogenous enzymes in the tobacco cells could convert the this compound intermediate. scispace.comoup.com In separate studies, stable transgenic tobacco plants overexpressing CDS were found to emit volatile this compound. nih.gov

Tomato (Solanum lycopersicum): When the CDS gene was expressed in tomato fruit, the cells were able to convert the resulting CPP into this compound and further oxidize it to trans-chrysanthemic acid. researchgate.netnih.gov This demonstrated that the native enzymatic machinery of the fruit could process the novel intermediate. Analysis of the transgenic fruit detected the presence of this compound and its glycosylated forms. nih.gov

Moss (Physcomitrium patens): The moss P. patens has been explored as a biological chassis for producing pyrethrin precursors. By expressing the TcCDS enzyme, researchers successfully engineered the moss to produce this compound, demonstrating the potential of this bryophyte as a platform for synthetic biology. researchgate.net

Chrysanthemum (Chrysanthemum morifolium): Overexpression of the chrysanthemol synthase (TcCHS) gene in a different chrysanthemum species led to the emission of volatile this compound from the plant cells. researchgate.net Furthermore, the cells metabolized the compound, leading to the accumulation of a non-volatile glycoside derivative, identified as chrysanthemyl-6-O-malonyl-β-D-glucopyranoside. researchgate.net

| Cellular Model | Gene(s) Expressed | Key Findings | Resulting Compound(s) | Reference(s) |

| Aspergillus species (e.g., A. ochraceus) | Endogenous enzymes | Diastereoselective oxidation of chrysanthemol isomers. | trans-Chrysanthemic Acid | nih.gov |

| Tomato (Solanum lycopersicum) fruit cells | TcCDS | Endogenous enzymes oxidized the intermediate this compound. | This compound, trans-Chrysanthemic Acid, Glycosylated forms | researchgate.net, nih.gov |

| Tobacco (Nicotiana benthamiana) leaf cells | TcCDS, TcADH2, TcALDH1 | Successful reconstruction of the trans-chrysanthemic acid pathway. | trans-Chrysanthemic Acid | scispace.com, oup.com |

| Moss (Physcomitrium patens) | TcCDS | Demonstrated production of this compound in a bryophyte system. | This compound | researchgate.net |

| Chrysanthemum (C. morifolium) cells | TcCHS | Cells produced volatile this compound and a non-volatile glycoside. | This compound, Chrysanthemyl-6-O-malonyl-β-D-glucopyranoside | researchgate.net |

Theoretical and Computational Chemistry Studies of Trans Chrysanthemol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like trans-chrysanthemol. bhu.ac.infiveable.me These ab initio methods solve the electronic Schrödinger equation from first principles, using only physical constants as input, to provide insights into molecular properties. wikipedia.org By analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can understand the molecule's susceptibility to electrophilic and nucleophilic attack. chalcogen.roalrasheedcol.edu.iq

The HOMO represents the ability of a molecule to donate electrons, indicating regions prone to electrophilic attack. Conversely, the LUMO signifies the ability to accept electrons, highlighting areas susceptible to nucleophilic attack. chalcogen.ro The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more polarizable and reactive. mdpi.com

Calculations for molecules with similar functional groups are often performed using DFT methods like B3LYP with a significant basis set such as 6-311G(d,p) to obtain optimized geometries and electronic properties. bhu.ac.in For this compound, the electron-rich regions, such as the oxygen atom of the hydroxyl group and the carbon-carbon double bond, are expected to be the primary sites for electrophilic interaction.

Another valuable tool derived from quantum calculations is the Molecular Electrostatic Potential (MEP) map. uni-muenchen.de The MEP illustrates the charge distribution on the molecule's surface, providing a visual guide to its reactivity. uni-muenchen.deucsb.edu It maps the electrostatic potential onto a constant electron density surface, using a color scale where red indicates electron-rich regions (negative potential, attractive to electrophiles) and blue indicates electron-poor regions (positive potential, attractive to nucleophiles). researchgate.netwuxiapptec.com For this compound, the MEP map would likely show a region of negative potential around the hydroxyl oxygen and the π-system of the double bond, confirming these as likely sites for electrophilic attack. wuxiapptec.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.comfrontiersin.org These descriptors, rooted in Conceptual DFT, provide a more quantitative picture than a simple FMO analysis. frontiersin.org

Table 1: Key Global Reactivity Descriptors from Conceptual DFT

| Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the ability of an atom or group to attract electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Measures the resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap. |

| Global Softness (S) | S = 1 / η | The reciprocal of hardness; indicates a higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

These theoretical calculations provide a fundamental understanding of the electronic characteristics that govern the reactivity of this compound, guiding predictions of its chemical behavior. fiveable.me

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and chemical reactivity of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure and conformational dynamics. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and the dynamic behavior of such molecules.

Conformational analysis aims to identify the stable conformers (rotamers) of a molecule and to determine their relative energies. For this compound, rotation around the single bonds, particularly the C-C bond connecting the cyclopropane (B1198618) ring to the hydroxymethyl group (-CH₂OH) and the C-C bond linking the ring to the isobutenyl group, gives rise to various spatial arrangements. Quantum chemical methods can be used to calculate the energy of the molecule as a function of these dihedral angles, allowing for the construction of a potential energy surface that reveals the low-energy, and therefore most populated, conformations.

Molecular dynamics simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model how this compound behaves in different environments, such as in the gas phase or in a solvent. These simulations offer insights into the flexibility of the molecule, the transitions between different conformations, and the time-averaged structural properties. This information is critical for understanding how the molecule might adapt its shape to fit into the active site of an enzyme or interact with other molecules.

Table 2: Representative Data from a Hypothetical Conformational Analysis of this compound

| Parameter | Description | Expected Findings |

|---|---|---|

| Dihedral Angle 1 (Cvinyl-Cring-Cring-CCH₂OH) | Rotation around the bond linking the isobutenyl group to the cyclopropane ring. | Identification of multiple energy minima corresponding to different orientations of the vinyl group relative to the ring. |

| Dihedral Angle 2 (H-O-C-Cring) | Rotation of the hydroxyl group. | The orientation of the hydroxyl hydrogen will be crucial for hydrogen bonding and will have several low-energy states. |

| Relative Energies (kcal/mol) | The energy of each stable conformer relative to the global minimum energy structure. | Provides the basis for calculating the Boltzmann population of each conformer at a given temperature. |

| Conformer Population (%) | The statistical distribution of conformers at equilibrium. | Reveals which shapes of the molecule are most prevalent and thus most likely to be biologically or chemically active. |

Through these computational methods, a detailed understanding of the structural preferences and flexibility of this compound can be achieved, which is essential for interpreting its chemical properties and biological function.

Prediction of Spectroscopic Parameters for Advanced Structural Assignments

Computational chemistry offers powerful methods for predicting spectroscopic data, which can be used to confirm or aid in the assignment of experimental spectra for complex molecules like this compound. By calculating parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and other spectroscopic techniques, researchers can gain a high degree of confidence in their structural characterization.

DFT calculations have proven to be highly effective for predicting ¹H and ¹³C NMR chemical shifts. alrasheedcol.edu.iq The process involves first optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). mdpi.com Following optimization, the magnetic shielding tensors for each nucleus are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. These shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Comparing the predicted chemical shifts with experimental data serves as a rigorous test of the computed structure. A strong correlation between the calculated and observed values validates the proposed molecular geometry and the assignment of signals in the experimental spectrum. Discrepancies can point to incorrect assignments or the presence of environmental effects (like solvent interactions) not fully accounted for in the calculation.

Similarly, vibrational frequencies for an IR spectrum can be computed. After geometry optimization, a frequency calculation is performed. nih.gov This provides a set of vibrational modes and their corresponding frequencies and intensities. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an empirical factor to achieve better agreement. These predicted spectra are invaluable for assigning specific absorption bands to the vibrations of particular functional groups within the molecule.

Table 3: Hypothetical Comparison of Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Functional Group | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|---|

| C1 | =C(CH₃)₂ | 133.5 | 132.8 |

| C2 | -CH= | 125.1 | 124.5 |

| C3 | -CH-CH₂OH | 38.2 | 37.6 |

| C4 | -CH-CH= | 34.9 | 34.3 |

| C5 | C(CH₃)₂ | 28.7 | 28.1 |

| C6 | -CH₂OH | 68.4 | 67.9 |

| C7, C8 | C(CH₃)₂ (gem-dimethyl) | 29.1, 20.5 | 28.5, 19.9 |

| C9, C10 | =C(CH₃)₂ (vinyl-dimethyl) | 25.8, 18.3 | 25.2, 17.7 |

This synergy between computational prediction and experimental measurement is a cornerstone of modern structural elucidation, providing a level of detail and certainty that is difficult to achieve with either method alone.

Molecular Modeling of Enzyme-Substrate Interactions in Biosynthesis

The biosynthesis of this compound is a fascinating enzymatic process that can be illuminated through molecular modeling techniques such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations. The key enzyme in this pathway is chrysanthemyl diphosphate (B83284) synthase (CPPase), which catalyzes the cyclopropanation reaction between two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP), the precursor to chrysanthemol (B1213662).

Molecular modeling can be used to investigate how the substrates, two DMAPP molecules, bind within the active site of CPPase. Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., DMAPP) when bound to a second (the receptor, e.g., the enzyme's active site). These simulations score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and shape complementarity. This allows researchers to generate plausible models of the enzyme-substrate complex.

For the CPPase reaction, docking studies would help identify the key amino acid residues in the active site that are responsible for positioning the two DMAPP molecules correctly for the reaction to occur. The model would show how the enzyme orients one DMAPP molecule to act as the nucleophile and the other to act as the electrophile, facilitating the crucial C-C bond formation and subsequent cyclization.

To study the reaction mechanism itself, more advanced QM/MM methods are employed. In this approach, the reactive core of the system (the substrates and critical nearby amino acid residues) is treated with high-level quantum mechanics, while the rest of the enzyme and solvent are treated with more computationally efficient molecular mechanics force fields. This hybrid approach allows for the modeling of bond-breaking and bond-forming events within the complex environment of the enzyme active site.

A QM/MM study of CPPase could be used to calculate the energy profile of the entire catalytic cycle, identifying transition states and intermediates. This would provide detailed insights into the mechanism of the cyclopropanation, including the roles of specific amino acid residues in stabilizing charged intermediates and lowering the activation energy of the reaction.

Table 4: Key Interactions in a Modeled CPPase-Substrate Complex

| Component | Interacting Residue(s) | Type of Interaction | Role in Catalysis |

|---|---|---|---|

| DMAPP 1 (Diphosphate) | Arginine, Lysine | Ionic Interaction, Hydrogen Bonding | Anchoring the substrate in the active site. |

| DMAPP 2 (Diphosphate) | Magnesium Ion (Mg²⁺), Aspartate | Metal Coordination, Ionic Interaction | Neutralizing charge, facilitating the departure of the diphosphate leaving group. |

| DMAPP 1 (Allylic portion) | Tyrosine, Phenylalanine | π-stacking, van der Waals | Positioning the substrate for nucleophilic attack. |

| DMAPP 2 (Allylic portion) | Leucine, Isoleucine | Hydrophobic Interactions | Orienting the substrate for cyclization. |

These computational investigations are crucial for understanding the fundamental principles of monoterpene biosynthesis and can guide future efforts in enzyme engineering and the production of valuable natural products.

Relationship to the Broader Terpenoid Family and Natural Products

Comparative Analysis with Structurally Related Monoterpenoids and Sesquiterpenoids (e.g., Lavandulol)

Trans-Chrysanthemol is a monoterpenoid alcohol, a class of compounds built from two isoprene (B109036) units. naturalproducts.net Its structure is characterized by a cyclopropane (B1198618) ring, which is relatively uncommon in the vast family of terpenoids. mdpi.com This feature distinguishes it from many other acyclic, monocyclic, and bicyclic monoterpenoids.

A closely related irregular monoterpenoid is lavandulol (B192245). Both this compound and lavandulol are produced from the same precursor, dimethylallyl diphosphate (B83284) (DMAPP). oup.comnih.gov The enzyme chrysanthemyl diphosphate synthase (CDS), responsible for this compound's precursor synthesis, can also produce small amounts of lavandulyl diphosphate, leading to the presence of lavandulol as a minor product. oup.comnih.govoup.com However, the enzymatic activities related to their subsequent conversions can be highly specific. For instance, the alcohol dehydrogenase TcADH2, which oxidizes this compound to trans-chrysanthemal (B1236807), shows no activity with lavandulol. oup.com This specificity highlights the subtle yet crucial structural differences that dictate their biochemical fates.

While this compound is a C10 monoterpenoid, it is sometimes mistakenly referred to as a sesquiterpene (C15). targetmol.comresearchgate.net True sesquiterpenoids, such as α-eudesmol, are derived from three isoprene units and have a fundamentally different carbon skeleton. researchgate.net The confusion may arise from the complexity of its cyclopropane structure.

Interactive Data Table: Comparison of Related Terpenoids

| Feature | This compound | Lavandulol | α-Eudesmol (a Sesquiterpenoid) |

| Terpene Class | Monoterpenoid | Monoterpenoid (Irregular) | Sesquiterpenoid |

| Carbon Atoms | 10 | 10 | 15 |

| Precursor | Dimethylallyl diphosphate (DMAPP) | Dimethylallyl diphosphate (DMAPP) | Farnesyl diphosphate (FPP) |

| Key Structural Feature | Cyclopropane ring | Branched, acyclic structure | Decalin (fused six-membered rings) |

| Relationship | Share the same initial precursor and biosynthetic enzyme (CDS) | Share the same initial precursor and biosynthetic enzyme (CDS) | Different biosynthetic pathway |

Position of this compound within Pyrethroid Precursor Chemistry

This compound is a critical intermediate in the biosynthesis of pyrethrins (B594832), a class of natural insecticides produced by the pyrethrum plant, Tanacetum cinerariifolium. nih.govresearchgate.netresearchgate.net Pyrethrins are esters composed of an acid moiety and an alcohol moiety. oup.com this compound is the direct precursor to the acid moiety of Type I pyrethrins, specifically trans-chrysanthemic acid. oup.comnih.gov

The biosynthetic pathway begins with the condensation of two molecules of dimethylallyl diphosphate (DMAPP) by the enzyme chrysanthemyl diphosphate synthase (CDS). mdpi.comoup.comfrontiersin.org This reaction forms chrysanthemyl diphosphate (CDP). Subsequently, CDP is converted to this compound. nih.govresearchgate.net This conversion can be catalyzed by CDS itself, which exhibits bifunctional activity, or by other endogenous phosphatases. nih.govresearchgate.netnih.gov